

Dehydroxynocardamine: A Technical Overview of its Chemical Structure and Biological Context

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Compound of Interest

Compound Name: *Dehydroxynocardamine*

Cat. No.: *B2731367*

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Introduction

Dehydroxynocardamine is a cyclic hydroxamate siderophore, a class of high-affinity iron chelators produced by various microorganisms to scavenge ferric iron (Fe^{3+}) from the environment. Siderophores play a crucial role in microbial iron acquisition, which is essential for a variety of cellular processes. **Dehydroxynocardamine** is structurally related to nocardamine, a well-known siderophore produced by various actinomycetes. This document provides a detailed examination of the chemical structure of **Dehydroxynocardamine**, along with relevant (though limited) spectroscopic data, a proposed biosynthetic pathway, and a general overview of its role in biological systems.

Chemical Structure and Properties

Dehydroxynocardamine is a macrocyclic peptide-like molecule. Its structure consists of three repeating units of 1-amino-5-(hydroxyamino)pentane and succinic acid, linked by amide bonds. Unlike its parent compound, nocardamine, which has three hydroxamate groups, **dehydroxynocardamine** possesses two hydroxamate functional groups and one amide group in the corresponding position on the macrocycle.

The systematic IUPAC name for **Dehydroxynocardamine** is 1,12-dihydroxy-1,6,12,17,23,28-hexaazacyclotritriacontane-2,5,13,16,24,27-hexone.^[1] Its chemical properties are summarized in the table below.

Property	Value
Chemical Formula	C ₂₇ H ₄₈ N ₆ O ₈
Molecular Weight	584.71 g/mol
Monoisotopic Mass	584.35336 Da
SMILES	ON1CCCCCNC(=O)CCC(=O)NCCCCCNC(=O)CCC(=O)N(O)CCCCCNC(=O)CCC1=O
InChI	InChI=1S/C27H48N6O8/c34-22-10-11-23(35)29-18-6-2-8-20-32(40)27(39)15-13-25(37)31-19-7-3-9-21-33(41)26(38)14-12-24(36)30-17-5-1-4-16-28-22/h40-41H,1-21H2,(H,28,34)(H,29,35)(H,30,36)(H,31,37)
InChIKey	ABHHIGWFFMCQOC-UHFFFAOYSA-N

Spectroscopic Data

Detailed spectroscopic assignments for **Dehydroxynocardamine** are not widely available in the public domain. However, unassigned ¹³C NMR data has been reported.

Table 1: ¹³C NMR Chemical Shift Data for **Dehydroxynocardamine**

Chemical Shift (ppm)
174.9
174.8
173.1
172.9
50.8
47.9
38.9
38.8
31.5
31.4
29.8
29.7
28.1
27.9
27.2
27.1
26.5
26.4
25.0
24.9

Note: Data obtained from SpectraBase.^{[2][3]} Assignments of these chemical shifts to specific carbon atoms in the **Dehydroxynocardamine** structure require further detailed 2D NMR analysis.

Experimental Protocols

Detailed experimental protocols for the specific isolation and synthesis of **Dehydroxynocardamine** are not readily available in publicly accessible literature. However, a general protocol for the isolation of hydroxamate siderophores from *Streptomyces* species can be outlined based on established methods.

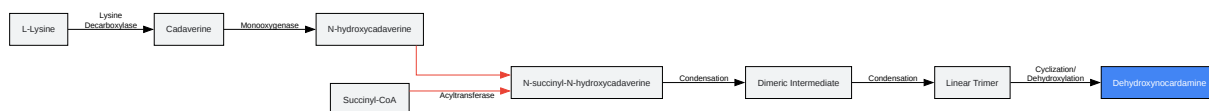
General Protocol for the Isolation of Hydroxamate Siderophores from *Streptomyces*

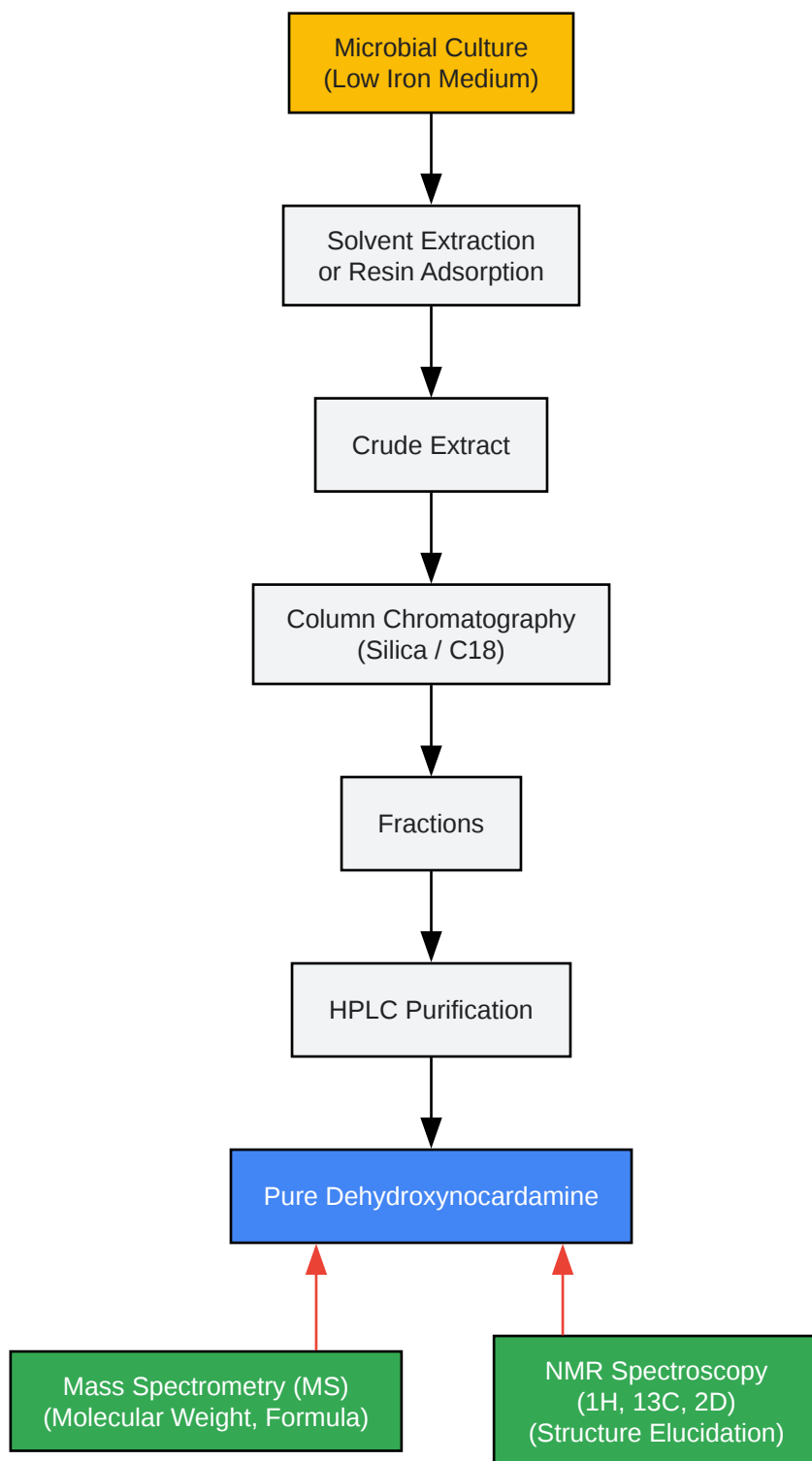
- **Cultivation:** A pure culture of the *Streptomyces* strain is inoculated into a suitable liquid medium with low iron content to induce siderophore production. The culture is incubated for several days with agitation.
- **Harvesting and Extraction:** The culture broth is separated from the mycelia by centrifugation or filtration. The supernatant is then extracted with an organic solvent, typically ethyl acetate or a resin-based method (e.g., Amberlite XAD-16).
- **Chromatographic Purification:** The crude extract is subjected to a series of chromatographic steps to purify the siderophores. This may include:
 - **Column Chromatography:** Using silica gel or reversed-phase C18 material with a gradient elution system (e.g., methanol/water or chloroform/methanol).
 - **High-Performance Liquid Chromatography (HPLC):** A final purification step using a reversed-phase HPLC column to obtain the pure compound.
- **Characterization:** The purified compound is then characterized using spectroscopic methods:
 - **Mass Spectrometry (MS):** To determine the molecular weight and elemental composition.
 - **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H , ^{13}C , and 2D NMR (COSY, HSQC, HMBC) experiments to elucidate the chemical structure.

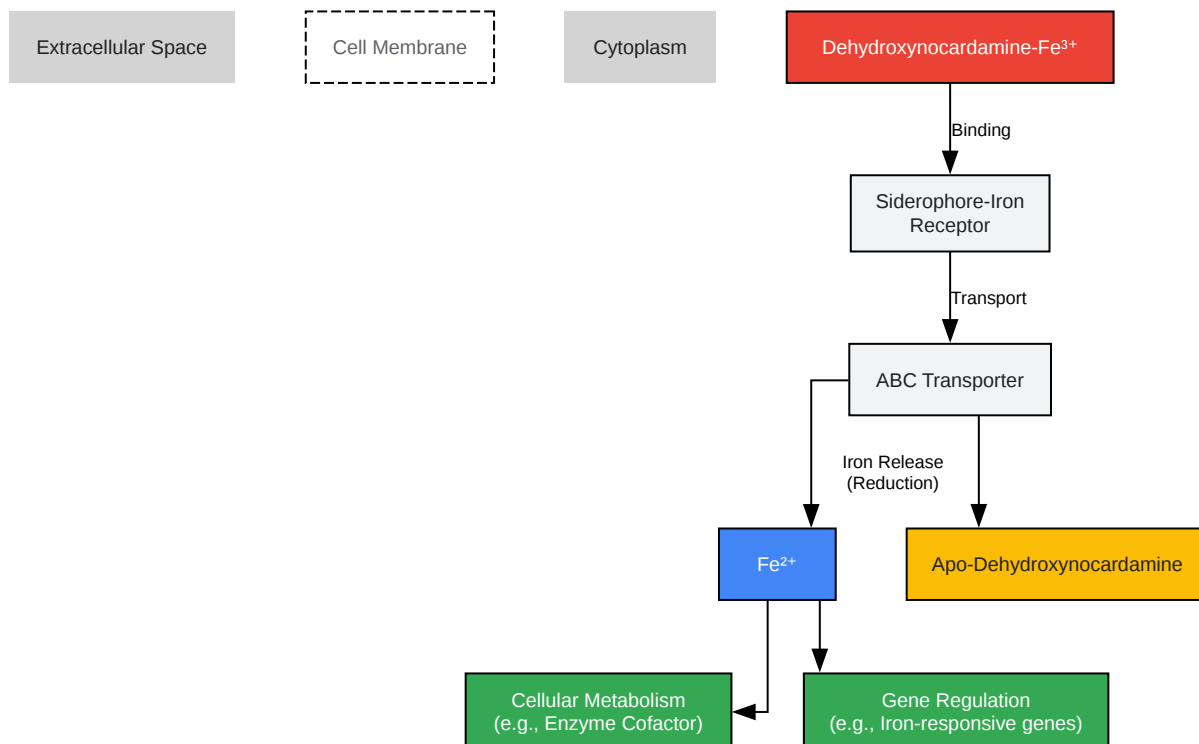
Mandatory Visualizations

Proposed Biosynthetic Pathway for Dehydroxynocardamine

The biosynthesis of **Dehydroxynocardamine** is proposed to follow a pathway similar to that of other hydroxamate siderophores, such as nocardamine, which is synthesized by a non-ribosomal peptide synthetase (NRPS)-independent pathway. The key precursors are L-lysine and succinyl-CoA.







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